molecular formula C9H18N2O2 B13069559 1-(3-Aminopropyl)piperidine-4-carboxylic acid

1-(3-Aminopropyl)piperidine-4-carboxylic acid

Cat. No.: B13069559
M. Wt: 186.25 g/mol
InChI Key: HKFORSWICJXHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopropyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a carboxylic acid group at the 4-position of the piperidine ring and a 3-aminopropyl substituent at the 1-position. The primary amine in the 3-aminopropyl chain likely enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar or aromatic substituents .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(3-aminopropyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C9H18N2O2/c10-4-1-5-11-6-2-8(3-7-11)9(12)13/h8H,1-7,10H2,(H,12,13)

InChI Key

HKFORSWICJXHCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CCCN

Origin of Product

United States

Preparation Methods

Step 1: Cyanohydrin Formation via Base-Catalyzed Cyanide Addition

  • Starting from 1-substituted-4-piperidone (e.g., 1-benzyl-4-piperidone), hydrocyanic acid (hydrogen cyanide) is added at low temperature (0–15 °C) under base catalysis (e.g., potassium hydroxide or sodium hydroxide in methanol).
  • The reaction mixture is stirred and then heated to reflux to complete cyanohydrin formation.
  • This step yields a 1-substituted-4-cyano-4-piperidinol intermediate.

Reaction conditions summary:

Parameter Range/Value
Temperature 0–15 °C (addition), reflux (completion)
Base catalyst KOH, NaOH (10% methanol solution)
Reaction time Addition over 0.5–3 h; reflux 1–3 h
Solvent Methanol

Step 2: Amination via Nucleophilic Substitution or Addition of Aminopropyl Group

  • The cyanohydrin intermediate is reacted with the amine source, such as 3-aminopropylamine or aniline derivatives, under reflux conditions.
  • The amine is added slowly to the reaction mixture, often with glacial acetic acid to facilitate crystallization of the aminated intermediate.
  • Cooling and crystallization yield the solid aminated piperidine derivative.

Reaction conditions summary:

Parameter Range/Value
Temperature Reflux (approx. 80–100 °C)
Amine source 3-aminopropylamine or aniline (stoichiometric)
Acid additive Glacial acetic acid (to aid crystallization)
Reaction time 0.5–3 h addition; 0.5–3 h post-addition stirring
Crystallization temp 0–15 °C

Step 3: Hydrolysis of Nitrile to Carboxylic Acid

  • The nitrile group is hydrolyzed to the carboxylic acid by treatment with concentrated sulfuric acid (70–90% aqueous) at 20–50 °C for 40–90 hours.
  • After reaction completion, the mixture is poured into crushed ice and neutralized to pH 4–9 with ammonium hydroxide at 0–10 °C.
  • The resulting solid is filtered and washed to obtain the carboxamide intermediate.
  • Further hydrolysis is performed by refluxing the intermediate in concentrated hydrochloric acid at boiling temperature for 10–20 hours.
  • Cooling and crystallization yield the final piperidine-4-carboxylic acid derivative.

Reaction conditions summary:

Parameter Range/Value
Hydrolysis step 1 (sulfuric acid) 70–90% H2SO4, 20–50 °C, 40–90 h
Neutralization pH 4–9 with NH4OH, 0–10 °C
Hydrolysis step 2 (HCl) Concentrated HCl, reflux, 10–20 h
Crystallization 0–30 °C, 24–54 h standing

Optimization and Environmental Considerations

  • The described method avoids the use of large volumes of organic solvents such as dichloromethane or isopropanol, reducing environmental impact.
  • The process flow is simplified by combining steps and optimizing reaction times and temperatures.
  • The overall yield of the three-step process reaches approximately 77%, indicating good efficiency.

Data Table Summarizing Key Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Cyanohydrin formation 1-substituted-4-piperidone + HCN + base (KOH) 0–15 (add), reflux 0.5–3 h (add), 1–3 h (reflux) ~95 (intermediate) Methanol solvent, base catalysis
Amination Aminopropylamine or aniline + glacial acetic acid Reflux 0.5–3 h add + 0.5–3 h stir ~95 (intermediate) Crystallization at 0–15 °C
Hydrolysis step 1 (sulfuric acid) 70–90% H2SO4 aqueous solution 20–50 40–90 h Stirring, then neutralization
Hydrolysis step 2 (HCl) Concentrated HCl reflux 100 (boiling) 10–20 h Crystallization at 0–30 °C
Overall yield Combined steps ~77 Optimized process

Research Findings and Notes

  • The use of base catalysis in cyanohydrin formation ensures high conversion and selectivity.
  • Slow addition of amine under reflux with acetic acid promotes formation of crystalline intermediates, facilitating purification.
  • Extended hydrolysis times in sulfuric acid are necessary for complete conversion of nitrile to amide.
  • Final acid hydrolysis in hydrochloric acid converts amide to carboxylic acid with high purity.
  • The process is scalable and suitable for industrial production with minimized waste solvents and improved cost efficiency.

Comparison with Similar Compounds

Substituent Variations at the Piperidine 1-Position

The 1-position substituent significantly influences molecular properties. Key examples include:

Compound Name Substituent at 1-Position Molecular Weight Solubility Biological Activity/Notes References
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl group 201.21 g/mol Moderate (aqueous/organic) Used as a synthetic intermediate; low BBB permeability predicted
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid (dihydrochloride) Pyridin-3-ylmethyl group 293.19 g/mol Soluble in polar solvents Potential CNS applications due to pyridine moiety
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid 2-Chlorobenzoyl group 267.71 g/mol Slightly soluble in chloroform, DMSO Research chemical; structural analog for drug design
1-(3-Methylbenzyl)piperidine-4-carboxylic acid 3-Methylbenzyl group 263.35 g/mol Not specified Intermediate in pharmaceutical synthesis

Key Observations :

  • Bioactivity : Bulky aromatic groups (e.g., naphthalene in GSK3004774 ) may enhance receptor binding but reduce solubility.
  • Stereochemistry : Diastereomeric mixtures (e.g., GSK3004774 ) show activity dependence on stereochemistry, a critical factor for drug development.

Functional Group Modifications at the 4-Position

The 4-carboxylic acid group is conserved in most analogs, but ester or amide derivatives are common:

Compound Name 4-Position Modification Molecular Weight Notes References
4-Piperidinecarboxylic acid, ethyl ester Ethyl ester 185.23 g/mol Increased lipophilicity; prodrug potential
1-(3-Cyano-3,3-diphenylpropyl)-4-(1-piperidino)piperidine-4-carboxamide Carboxamide 417.53 g/mol Enhanced metabolic stability; opioid receptor research

Key Observations :

  • Ester vs. Acid : Esterification (e.g., ethyl ester ) improves membrane permeability but requires hydrolysis for activation.
  • Amide Derivatives : Carboxamide derivatives (e.g., ) may resist enzymatic degradation, extending half-life.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP/D: Analogs with aromatic substituents (e.g., 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, logP = 1.43 ) exhibit higher lipophilicity than the target compound (predicted lower logP due to the aminopropyl group).
  • Hydrogen Bonding: The 3-aminopropyl group increases hydrogen bond donors (HBD = 2) compared to non-amine analogs (e.g., HBD = 1 in ), enhancing solubility in polar solvents.

Calcium-Sensing Receptor Modulation

  • GSK3004774 : A diastereomeric mixture with a naphthalene-containing substituent showed activity in intracellular Ca²⁺ assays, suggesting utility in calcium homeostasis disorders .

Antimicrobial Potential

  • Quinoline Derivatives: Analogs like 7-[3-amino-4-(chlorobenzyloxyimino)piperidin-1-yl]-quinoline-3-carboxylic acid () exhibit structural features typical of fluoroquinolone antibiotics, hinting at antibacterial applications.

Biological Activity

1-(3-Aminopropyl)piperidine-4-carboxylic acid, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in neuropharmacology and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H17N3O2C_9H_{17}N_3O_2. The compound features a piperidine ring substituted with an amino group and a carboxylic acid, which contributes to its biological activity.

Neuropharmacological Effects

Research indicates that this compound acts as an antagonist at NMDA receptors, which are crucial in the modulation of synaptic plasticity and memory function. NMDA receptor antagonists are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and epilepsy.

Table 1: NMDA Antagonist Activity of Related Compounds

CompoundIC50 (nM)Minimum Effective Dose (mg/kg)
This compound9510
cis-4-(phosphonomethyl)piperidine-2-carboxylic acid12040

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory responses. Studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines, such as IL-1β, in LPS-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.

Table 2: Inhibition of IL-1β Release

Concentration (µM)% Inhibition of IL-1β
1019.4
5029.1

Case Studies

  • Study on Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound on mice subjected to NMDA-induced neuronal damage. The results indicated that the compound significantly reduced neuronal death compared to controls, suggesting its efficacy as a neuroprotective agent.
  • Anti-inflammatory Activity Assessment : In another investigation, the compound was tested for its ability to reduce inflammation in a model of acute lung injury. The results showed a marked decrease in inflammatory markers and improved lung function metrics.

The biological activity of this compound can be attributed to its interaction with specific receptors involved in neurotransmission and inflammation:

  • NMDA Receptor Antagonism : By blocking NMDA receptors, the compound prevents excessive calcium influx that leads to excitotoxicity.
  • Cytokine Modulation : The inhibition of IL-1β release indicates a potential mechanism where the compound interferes with signaling pathways involved in inflammation, possibly through the modulation of NLRP3 inflammasome activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.